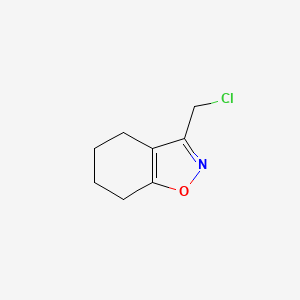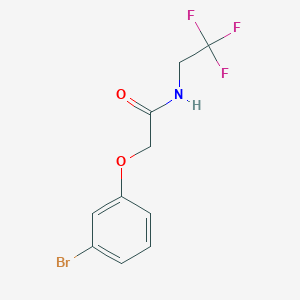
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide” is a complex organic compound. It contains a bromophenoxy group, a trifluoroethyl group, and an acetamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromophenoxy group, the trifluoroethyl group, and the acetamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the trifluoroethyl group, and the acetamide group would all contribute to the overall structure of the molecule.Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, due to the presence of the bromophenoxy group, the trifluoroethyl group, and the acetamide group. The exact reactions that this compound could undergo would depend on the specific conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide and its derivatives are primarily explored for their chemical reactivity and potential applications in synthesizing heterocyclic systems. Gouda et al. (2015) highlighted the utility of similar compounds in heterocyclic synthesis, emphasizing their importance as intermediates for creating a variety of synthetically useful and novel heterocyclic systems (Gouda et al., 2015). Similarly, Al-Ostoot et al. (2021) discussed the chemical diversity of phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, as pharmacologically interesting compounds with a wide composition range (Fares Hezam Al-Ostoot et al., 2021).
Environmental and Analytical Chemistry
The compound's derivatives and related structures have been studied for their environmental occurrence and fate. Wong (2006) reviewed the environmental fate of chiral emerging pollutants like phenoxyalkanoic and acetamide herbicides, indicating that such compounds could be useful in detecting biologically mediated environmental reactions and understanding the biochemical fate of chiral pollutants (Charles S Wong, 2006). Koch and Sures (2018) discussed the concentrations, toxicokinetics, and toxicodynamics of 2,4,6-Tribromophenol, an intermediate during the synthesis of brominated flame retardants, highlighting the importance of understanding these compounds in the environment (C. Koch & B. Sures, 2018).
Biochemical and Pharmacological Activities
Research into the pharmacological activities of phenoxy acetamide and its derivatives has been a significant area of interest. Al-Ostoot et al. (2021) provided an extensive literature survey on the chemical diversity and pharmacologically interesting compounds of phenoxy acetamide and its derivatives (Fares Hezam Al-Ostoot et al., 2021). This literature review may offer an opportunity for chemists to design new derivatives that are effective and safe, enhancing life quality.
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. These could include its toxicity, flammability, and reactivity.
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential applications. This could include studies to determine its reactivity, stability, and possible uses in various fields such as medicine or materials science.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c11-7-2-1-3-8(4-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYRGITWQWMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

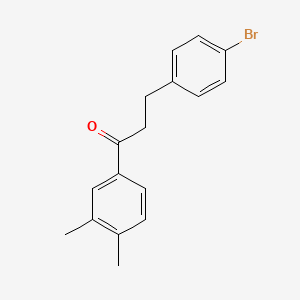
Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)
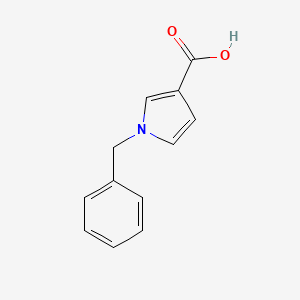


![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)
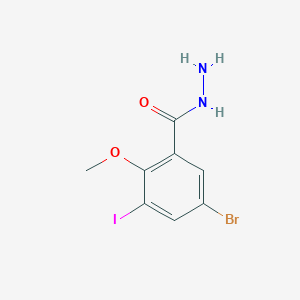
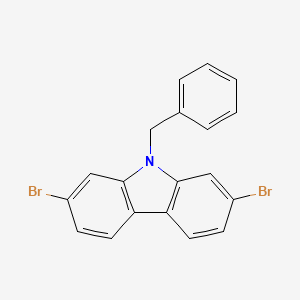
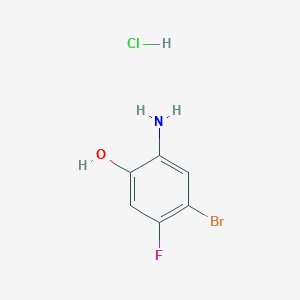
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
